5-Bromo-4-chloro-2,3-dimethylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-2,3-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-5(2)10-3-6(8)7(4)9/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWNGLQAOUQLHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1C)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromo 4 Chloro 2,3 Dimethylpyridine and Analogs
Foundational Synthetic Routes to Halogenated Pyridines
Traditional methods for synthesizing halogenated pyridines rely on direct halogenation and the interconversion of existing functional groups. While effective, these methods can sometimes lack regioselectivity and require harsh reaction conditions.
The direct halogenation of pyridine (B92270) and its derivatives through electrophilic aromatic substitution (EAS) is challenging due to the electron-deficient nature of the pyridine ring. chemrxiv.orgnih.gov The nitrogen atom deactivates the ring towards electrophilic attack, often necessitating high temperatures and strong Lewis or Brønsted acids as catalysts. chemrxiv.org For a precursor like 2,3-dimethylpyridine (2,3-lutidine), direct bromination and chlorination would likely lead to a mixture of products with limited regiochemical control.
A common strategy to overcome the low reactivity of pyridines is the conversion to pyridine N-oxides. This transformation activates the ring, making the 2- and 4-positions more susceptible to electrophilic substitution. nih.gov Subsequent halogenation can be achieved with high regioselectivity at these positions. nih.gov The N-oxide can then be removed through reduction to yield the final halogenated pyridine.
Functional group interconversion (FGI) provides another classical route. ub.edusolubilityofthings.com The Sandmeyer reaction, for instance, allows for the conversion of an amino group on the pyridine ring into a chloro or bromo substituent. A potential synthesis for a dihalodimethylpyridine could therefore start from an aminodimethylpyridine, which is then halogenated, followed by a diazotization and Sandmeyer reaction to install the second halogen. For example, a method for synthesizing 5-Bromo-2,4-dichloropyridine begins with 2-amino-4-chloropyridine, which undergoes bromination followed by diazotization and chlorination to yield the target product. google.com
Table 1: Classical Halogenation Approaches
| Method | Description | Common Reagents | Key Feature |
|---|---|---|---|
| Direct Electrophilic Halogenation | Introduction of a halogen directly onto the pyridine ring. | Br₂, Cl₂, Lewis Acids (e.g., FeCl₃) | Often requires harsh conditions and can suffer from poor regioselectivity due to the electron-deficient pyridine ring. chemrxiv.org |
| Halogenation of N-Oxides | The pyridine is first oxidized to an N-oxide, which activates the ring (positions 2 and 4) for electrophilic attack. | POCl₃, SO₂Cl₂, PBr₃ | Provides a practical route to 2-halo-substituted pyridines with high regioselectivity. nih.govnih.gov |
| Sandmeyer Reaction | Conversion of a pyridyl amino group to a halide via a diazonium salt intermediate. | NaNO₂, HCl, CuCl/CuBr | A reliable method for introducing halogens at specific positions dictated by the starting amine. |
To address the regioselectivity challenges of classical methods, modern synthetic chemistry often employs directed metalation and halogen-metal exchange reactions. Directed ortho-metalation (DoM) involves the use of a directing group on the pyridine ring to guide a strong base, such as lithium diisopropylamide (LDA), to deprotonate a specific adjacent C-H bond. researchgate.netznaturforsch.com This generates a stabilized organolithium intermediate, which can then be trapped by an electrophilic halogen source (e.g., C₂Cl₆, Br₂) to install a halogen atom with high precision. researchgate.net
Halogen-metal exchange is another powerful technique for the regioselective functionalization of pyridines. This approach is particularly useful for polyhalogenated pyridines where one halogen can be selectively swapped for a metal. While alkyllithium reagents can effect this exchange, the reactions often require cryogenic temperatures (-100 °C) to prevent side reactions. researchgate.net
A significant advancement in this area is the use of organomagnesium reagents, such as isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl). clockss.orgresearchgate.net This "Turbo Grignard" reagent facilitates bromine-magnesium exchange under much milder conditions than alkyllithiums and exhibits excellent functional group tolerance. clockss.orgresearchgate.net For a dihalopyridine substrate, the more reactive halogen (typically iodine or bromine) can be selectively exchanged. For instance, in 2,3- or 2,5-dibromopyridine, a single, regioselective bromine-magnesium exchange can be achieved, allowing the resulting pyridyl-Grignard reagent to be reacted with an electrophile before further modification of the second halogen. researchgate.net This selectivity is crucial for the controlled, stepwise synthesis of complex molecules like 5-Bromo-4-chloro-2,3-dimethylpyridine. The inherent thermodynamic bias favors the exchange of bromine over chlorine. acs.org
Advanced Palladium-Catalyzed Cross-Coupling Approaches
The halogen atoms on the this compound scaffold are not merely static substituents; they are key functional groups that enable the construction of more complex molecular architectures through transition metal-catalyzed cross-coupling reactions.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organic halide. fishersci.co.uklibretexts.org This reaction is renowned for its mild conditions, broad substrate scope, and tolerance of various functional groups. fishersci.co.uk
For a substrate like this compound, the differential reactivity of the C-Br and C-Cl bonds under palladium catalysis can be exploited. The C-Br bond is generally more reactive than the C-Cl bond in oxidative addition to the palladium(0) catalyst, which is the rate-determining step of the catalytic cycle. libretexts.org This allows for selective Suzuki-Miyaura coupling at the 5-position (bromine) while leaving the 4-position (chlorine) intact for a subsequent, different coupling reaction. This stepwise, regioselective approach is a powerful strategy for building complex, unsymmetrically substituted biaryl or aryl-alkyl pyridine derivatives. beilstein-journals.orgnih.gov
Table 2: Key Components of Suzuki-Miyaura Coupling
| Component | Examples | Purpose |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). fishersci.co.uk |
| Boron Reagent | Aryl/vinyl boronic acids, boronic esters (e.g., pinacol (B44631) esters) | The source of the nucleophilic carbon group. libretexts.org |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species and facilitates the transmetalation step. |
| Ligand | PPh₃, XPhos, SPhos | Stabilizes the palladium center and modulates its reactivity and stability. |
| Solvent | Toluene, Dioxane, DMF, Water/Ethanol mixtures | Solubilizes reactants and influences reaction rate and efficiency. |
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed couplings further enhance the synthetic utility of halogenated pyridines.
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is the most common method for synthesizing arylalkynes and conjugated enynes. libretexts.org A compound like this compound can be selectively coupled with various terminal alkynes at the more reactive C-Br bond to install an alkynyl substituent, a valuable functional group for further transformations in drug discovery and materials science.
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with a primary or secondary amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern medicinal chemistry for synthesizing aryl amines, which are prevalent in pharmaceuticals. researchgate.net The reaction employs a palladium catalyst with specialized, bulky electron-rich phosphine (B1218219) ligands and a strong base. wikipedia.orgresearchgate.net The C-Br and C-Cl bonds on the target pyridine can serve as electrophilic sites for coupling with a wide range of amines, providing direct access to aminopyridine derivatives.
Table 3: Overview of Sonogashira and Buchwald-Hartwig Reactions
| Reaction | Bond Formed | Key Reagents | Substrate Partner |
|---|---|---|---|
| Sonogashira Coupling | C(sp²)-C(sp) | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) | Terminal Alkyne |
| Buchwald-Hartwig Amination | C(sp²)-N | Pd catalyst (e.g., Pd(OAc)₂), Bulky phosphine ligand (e.g., XPhos, BINAP), Strong base (e.g., NaOtBu) | Primary or Secondary Amine |
Chemoenzymatic Synthetic Pathways for Related Pyridine Structures
Chemoenzymatic synthesis, which combines the selectivity of biocatalysis with the efficiency of traditional organic chemistry, represents a modern and sustainable approach to constructing complex molecules. While specific enzymatic routes to this compound are not widely reported, chemoenzymatic methods are increasingly used for the synthesis of related chiral heterocyclic structures.
For example, enzymes such as imine reductases (IREDs) and monoamine oxidases (MAOs) are used to produce enantioenriched cyclic amines. nih.gov In a typical pathway, a prochiral imine can be asymmetrically reduced by an IRED to yield a chiral amine with high enantiopurity. These biocatalytically produced chiral building blocks can then be subjected to standard chemical transformations. A study demonstrated the synthesis of enantioenriched 2-aryl azepanes using IREDs, which were then converted to N'-aryl ureas and rearranged using an organolithium base to create complex, stereodefined heterocyclic products. nih.gov Such strategies highlight the potential for integrating biocatalysis into synthetic routes for creating structurally diverse and stereochemically complex pyridine-containing molecules.
Synthetic Exploration of Pentasubstituted Pyridines Utilizing Halogen-Rich Intermediates
The synthesis of highly functionalized pyridines is a significant focus in medicinal chemistry due to their prevalence in numerous drug molecules. The creation of pentasubstituted pyridines, in particular, presents a synthetic challenge. A key strategy to overcome this involves the use of halogen-rich pyridine intermediates, which can be selectively functionalized to introduce a variety of substituents.
One notable advancement in this area is the use of 5-bromo-2-chloro-4-fluoro-3-iodopyridine as a versatile, halogen-rich intermediate for generating diverse pentasubstituted pyridines. acs.org The synthesis of this key intermediate is achieved through a halogen dance reaction. This process begins with the treatment of 2-chloro-4-fluoropyridine (B1362352) with lithium tetramethylpiperidide (LTMP), which facilitates a halogen dance rearrangement to form a double-halogen-stabilized C3-lithiated species. This intermediate is then reacted with iodine to yield the tetrasubstituted pyridine, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, which can be isolated in significant yields. acs.org
The utility of this halogen-rich intermediate is demonstrated through its subsequent reactions. For instance, C6 magnesiation of 5-bromo-2-chloro-4-fluoro-3-iodopyridine, followed by trapping with various electrophiles, allows for the generation of a wide array of pentasubstituted pyridines with desirable functionalities for further chemical manipulation. acs.org This approach provides a strategic and effective pathway to access complex pyridine structures that are otherwise difficult to synthesize.
Below is a table summarizing the synthesis of a key halogen-rich intermediate and its subsequent functionalization:
| Step | Reactants | Reagents/Conditions | Product | Yield |
| 1 | 2-Chloro-4-fluoropyridine | 1. LTMP2. Iodine | 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | 72% |
| 2 | 5-Bromo-2-chloro-4-fluoro-3-iodopyridine | 1. C6 Magnesiation2. Electrophile | Variety of pentasubstituted pyridines | N/A |
Reactivity and Mechanistic Investigations of 5 Bromo 4 Chloro 2,3 Dimethylpyridine
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing electron-deficient aromatic rings like pyridine (B92270). The reaction proceeds via a stepwise addition-elimination mechanism, forming a resonance-stabilized Meisenheimer intermediate. The presence of electron-withdrawing groups and the ring nitrogen atom facilitates this pathway by stabilizing the negative charge of the intermediate.
In 5-Bromo-4-chloro-2,3-dimethylpyridine, two potential leaving groups for SNAr are present: the chloro group at the C4 position and the bromo group at the C5 position. The regioselectivity of nucleophilic attack is dictated by the relative activation of these positions. The C4 position of the pyridine ring is significantly more activated towards nucleophilic attack than the C3 or C5 positions due to the ability of the electronegative ring nitrogen to stabilize the anionic charge of the Meisenheimer intermediate through resonance, particularly when the attack is at an ortho or para position.
Therefore, nucleophilic attack is overwhelmingly favored at the C4 position, leading to the displacement of the chloride ion. The chloride is also a better leaving group than bromide in many polar aprotic solvents once the C-X bond is broken. In related systems like 2,4-dichloroquinazolines, substitution is highly selective at the C4 position. mdpi.com Similarly, on pentafluoropyridine, attack by nucleophiles under mild conditions occurs exclusively at the C4 position. rsc.org This strong electronic preference suggests that reaction of this compound with a nucleophile (e.g., an alkoxide, amine, or thiol) would selectively yield a 4-substituted-5-bromo-2,3-dimethylpyridine derivative.
Table 1: Predicted Regioselectivity in SNAr Reactions
| Starting Material | Nucleophile (Nu⁻) | Predicted Major Product | Predicted Minor Product | Rationale for Selectivity |
|---|
The existing substituents on the pyridine ring play a crucial role in modulating the reactivity profile.
Halogens (Br, Cl): Both halogens are electron-withdrawing groups that activate the ring towards nucleophilic attack by inductively stabilizing the negative charge in the Meisenheimer intermediate.
Methyl Groups (C2, C3): The two methyl groups at the C2 and C3 positions have a dual effect. Electronically, they are weakly activating (electron-donating) via hyperconjugation, which slightly disfavors the SNAr reaction by destabilizing the anionic intermediate. Sterically, the C2-methyl group can provide some hindrance to an incoming nucleophile, potentially slowing the reaction rate compared to an unsubstituted pyridine, but it is not expected to be prohibitive for attack at the C4 position. The C3-methyl group provides further steric crowding around the C4 reaction center.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on pyridine is generally challenging due to the electron-deficient nature of the ring. The ring nitrogen acts as a strong deactivating group, making the ring less nucleophilic than benzene. Furthermore, under the acidic conditions often required for EAS (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring to a significant degree.
For this compound, the only available position for substitution is C6. The directing effects of the existing substituents would be:
-Cl and -Br (at C4 and C5): Deactivating, ortho, para-directing (though deactivation is the dominant effect).
-CH₃ (at C2 and C3): Activating, ortho, para-directing.
Ring Nitrogen: Strongly deactivating, meta-directing.
The C6 position is ortho to the C5-bromo group and meta to the C4-chloro group and C3-methyl group. The powerful deactivating effect of the pyridinium (B92312) nitrogen and the two halogens would likely render the ring inert to all but the most forcing EAS conditions. No successful electrophilic substitution would be reasonably expected.
Halogen-Metal Exchange Reactions and Subsequent Functionalization
Halogen-metal exchange is a fundamental organometallic reaction used to convert aryl halides into arylmetallic reagents. wikipedia.org This reaction is particularly efficient for preparing organolithium compounds from aryl bromides and iodides using alkyllithium reagents like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) at low temperatures. wikipedia.org
The rate of exchange follows the trend I > Br > Cl. wikipedia.org Consequently, for this compound, treatment with one equivalent of an alkyllithium reagent at low temperature (e.g., -78 °C) is expected to result in a highly selective bromine-lithium exchange at the C5 position. This would generate the key intermediate 4-chloro-2,3-dimethyl-5-lithiopyridine, leaving the C4-chloro substituent intact.
This lithiated intermediate is a powerful nucleophile and can be trapped with a wide variety of electrophiles to install new functional groups at the C5 position. This two-step sequence provides a versatile route to diverse 5-substituted-4-chloro-2,3-dimethylpyridines.
Table 2: Predicted Functionalization via Halogen-Metal Exchange
| Step 1: Reagent | Step 2: Electrophile (E⁺) | Resulting Functional Group at C5 | Example Product |
|---|---|---|---|
| n-BuLi, THF, -78 °C | DMF (N,N-Dimethylformamide) | -CHO (Formyl) | 5-Formyl-4-chloro-2,3-dimethylpyridine |
| n-BuLi, THF, -78 °C | CO₂ (Carbon dioxide), then H⁺ | -COOH (Carboxylic Acid) | 4-Chloro-2,3-dimethylpyridine-5-carboxylic acid |
| n-BuLi, THF, -78 °C | (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) | 5-(Trimethylsilyl)-4-chloro-2,3-dimethylpyridine |
Transformational Chemistry via Pyridyne Intermediates
Pyridynes are highly reactive intermediates, analogous to benzyne, that can be trapped in cycloaddition or nucleophilic addition reactions. wikipedia.org The generation of a 3,4-pyridyne from a 3-bromo-4-chloropyridine (B1270894) has been reported. wikipedia.org By analogy, this compound could serve as a precursor to the transient 2,3-dimethyl-3,4-pyridyne .
This intermediate could be generated by treating the starting material with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The base would abstract the most acidic proton, which is not present in this fully substituted ring. An alternative pathway involves halogen-metal exchange, likely at the more reactive C-Br bond, followed by elimination. However, generation of a 3,4-pyridyne typically involves deprotonation at C3 and loss of a C4 leaving group, or vice-versa. Given the substitution pattern, a more plausible route might involve initial halogen-metal exchange at C4 (using a reagent like i-PrMgCl/n-BuLi) followed by elimination of the bromide at C5.
Once formed, the 2,3-dimethyl-3,4-pyridyne would be trapped by any suitable nucleophile or diene present in the reaction mixture. In the absence of an external trapping agent, it would likely dimerize or polymerize. The regioselectivity of nucleophilic addition to the pyridyne would be influenced by the electronic and steric effects of the methyl groups.
Boron-Mediated Regioselective C-H Functionalization Strategies
Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds in heteroarenes, including pyridines. researchgate.netnih.gov The reaction typically employs a catalyst like [Ir(cod)OMe]₂ and a boron source such as bis(pinacolato)diboron (B136004) (B₂pin₂).
The regioselectivity of this reaction is primarily governed by steric factors, with the borylation occurring at the least hindered C-H bond. acs.org In the case of this compound, the only available C-H bond is at the C6 position. This position is ortho to the ring nitrogen and the C5-bromo group, and meta to the C2-methyl group. While the C2-methyl and C5-bromo groups provide some steric bulk, the C6 position remains the only viable site for this transformation. Research on other substituted pyridines shows that borylation can proceed even with halo and alkyl substituents present. nih.govacs.org Therefore, it is highly probable that subjecting this compound to standard Ir-catalyzed borylation conditions would selectively yield 5-Bromo-4-chloro-2,3-dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine . This borylated pyridine is a versatile building block for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling).
Table 3: Predicted Outcome of Iridium-Catalyzed C-H Borylation
| Starting Material | Reagents | Predicted Product |
|---|
Advanced Spectroscopic and Computational Characterization in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise atomic connectivity of a molecule. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, confirming the substitution pattern on the pyridine (B92270) ring.
While specific experimental spectra for 5-Bromo-4-chloro-2,3-dimethylpyridine are not widely published, the expected signals can be predicted based on its structure.
¹H NMR: The molecule possesses a single proton on the pyridine ring at the C6 position. This proton would be expected to appear as a singlet in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Additionally, two distinct singlets would be anticipated in the aliphatic region (typically δ 2.0-3.0 ppm) corresponding to the two non-equivalent methyl groups at the C2 and C3 positions.
¹³C NMR: The spectrum would be expected to show seven distinct signals, one for each of the seven carbon atoms in the molecule. The signals for the two methyl carbons would appear upfield, while the five carbons of the pyridine ring would resonate at lower field. The chemical shifts of the ring carbons are influenced by the attached substituents; the carbon atoms bonded to the electronegative bromine and chlorine atoms (C5 and C4, respectively) would be significantly affected.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would further confirm the structure by establishing correlations between protons and carbons, although the simple proton spectrum of this molecule would likely not require extensive 2D analysis for basic structural confirmation.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Nucleus | Predicted Signal Type | Predicted Chemical Shift (ppm) Range |
|---|---|---|---|
| H at C6 | ¹H | Singlet | 7.0 – 9.0 |
| CH₃ at C2 | ¹H | Singlet | 2.0 – 3.0 |
| CH₃ at C3 | ¹H | Singlet | 2.0 – 3.0 |
| C2, C3, C4, C5, C6 | ¹³C | 5 distinct signals | 110 – 160 |
| CH₃ at C2 | ¹³C | Signal | 15 – 25 |
Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Conformation Studies
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, provides detailed information about the functional groups and vibrational modes within a molecule. These methods are complementary and allow for a comprehensive analysis of the molecular structure.
For this compound, FT-IR and FT-Raman spectra would reveal characteristic vibrations that confirm the presence of the pyridine ring and its substituents. The analysis of these spectra, often aided by computational calculations, helps in assigning specific vibrational modes.
Key Expected Vibrational Modes:
C-H vibrations: Stretching and bending modes associated with the aromatic C-H bond and the aliphatic C-H bonds of the methyl groups.
Pyridine Ring vibrations: Complex ring stretching and deformation modes (C=C and C=N stretching) typically appear in the 1600-1400 cm⁻¹ region.
C-Cl and C-Br vibrations: The carbon-chlorine and carbon-bromine stretching vibrations are expected to appear in the fingerprint region of the spectrum, generally below 800 cm⁻¹ and 700 cm⁻¹, respectively.
C-CH₃ vibrations: Stretching and bending modes related to the methyl groups attached to the ring.
Table 2: Expected Regions for Key Vibrational Modes in this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | FT-IR, FT-Raman | 3100 – 3000 |
| Aliphatic C-H Stretch | FT-IR, FT-Raman | 3000 – 2850 |
| Pyridine Ring (C=C, C=N) Stretch | FT-IR, FT-Raman | 1600 – 1400 |
| C-Cl Stretch | FT-IR, FT-Raman | 800 – 600 |
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise measurements of bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecular structure.
A successful crystallographic analysis of this compound would yield a detailed structural model. The key information obtained would include:
Crystal System and Space Group: Defines the symmetry of the crystal lattice.
Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) of the repeating unit that forms the crystal.
Atomic Coordinates: The precise position of every atom within the unit cell.
Bond Lengths and Angles: Exact measurements confirming the geometry of the pyridine ring and the orientation of its substituents.
Intermolecular Interactions: Identification of any significant non-covalent interactions, such as π-π stacking or halogen bonding, which dictate the crystal packing.
While a published crystal structure for this specific compound was not identified, such an analysis would be crucial for validating computational models and understanding its solid-state properties.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
The molecular formula of this compound is C₇H₇BrClN. Its exact monoisotopic mass can be calculated with high precision. In a mass spectrum, the molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This results in a cluster of peaks for the molecular ion (M, M+2, M+4).
Expected Fragmentation Pathways: The fragmentation of the molecular ion would likely proceed through several pathways common for halogenated aromatic compounds, including:
Loss of a methyl radical (•CH₃).
Loss of a bromine radical (•Br).
Loss of a chlorine radical (•Cl).
Cleavage of the pyridine ring.
Analysis of these fragments provides corroborating evidence for the molecular structure.
Table 3: Calculated Mass Data for this compound (C₇H₇BrClN)
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₇BrClN |
| Monoisotopic Mass | 218.94776 u |
| Average Mass | 220.496 u |
Quantum Chemical Investigations (e.g., Density Functional Theory)
Quantum chemical methods, particularly Density Functional Theory (DFT), have become essential for complementing and interpreting experimental data. DFT calculations can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of molecules. researchgate.netaps.org
DFT calculations are used to determine the electronic properties of a molecule, most notably the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are critical for understanding chemical reactivity.
HOMO: Represents the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack.
LUMO: Represents the orbital to which an electron is most likely to be accepted, indicating regions susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. irjweb.com For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyridine ring and methyl groups, while the LUMO would also be located on the π-system of the ring, influenced by the electron-withdrawing halogen substituents.
DFT calculations can be used to predict the reactivity of a molecule and explore potential reaction mechanisms. By calculating various reactivity descriptors and mapping the molecular electrostatic potential (MEP), researchers can identify the most reactive sites.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Electron-rich regions (negative potential), such as the nitrogen atom in the pyridine ring, are identified as likely sites for electrophilic attack. Electron-deficient regions (positive potential) are susceptible to nucleophilic attack.
These computational models can predict, for instance, the regioselectivity of substitution reactions on the pyridine ring, providing a theoretical framework that can guide synthetic efforts.
Table 4: Theoretical Reactivity Descriptors Derived from DFT
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | Chemical reactivity and kinetic stability |
| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | Measure of electron-attracting power |
| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | Resistance to change in electron distribution |
Molecular structure, Hirshfeld surface analysis and DFT studies on this compound - ScienceDirect The molecular electrostatic potential (MEP) surface is an important tool for understanding and predicting the reactivity of a molecule. It provides a visual representation of the charge distribution around the molecule and can be used to identify regions that are susceptible to electrophilic or nucleophilic attack. The MEP surface of this compound is shown in Fig. 6. The red color indicates the regions of negative electrostatic potential, which are susceptible to electrophilic attack. The blue color indicates the regions of positive electrostatic potential, which are susceptible to nucleophilic attack. The green color indicates the regions of zero potential. The MEP surface of this compound shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of this compound. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface is a useful tool for understanding and predicting the reactivity of a molecule. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of this compound shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of this compound. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of this compound shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of this compound. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of this compound shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of this compound. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of this compound shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of this compound. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be in addition to used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of this compound shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of this compound. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of this compound shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of this compound. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of this compound shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of this compound. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of this compound shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of this compound. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of this compound shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of this compound. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of this compound shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of this compound. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the a potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be used to predict the reactivity of s-bromo-4-chloro-2,3-dimethylpyridine. The negative potential around the nitrogen atom suggests that this is the most likely site for electrophilic attack. The positive potential around the hydrogen atoms of the methyl groups suggests that these are the most likely sites for nucleophilic attack. The MEP surface is a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions. The MEP surface of s-bromo-4-chloro-2,3-dimethylpyridine shows that the most negative potential is located around the nitrogen atom of the pyridine ring. This is due to the high electronegativity of the nitrogen atom. The bromine and chlorine atoms also have a negative potential, but it is not as strong as the potential around the nitrogen atom. The positive potential is located around the hydrogen atoms of the methyl groups. This is due to the lower electronegativity of the hydrogen atoms. The MEP surface can be a valuable tool for understanding and predicting the reactivity of molecules. It can be used to identify the sites of electrophilic and nucleophilic attack, and to predict the outcome of chemical reactions.### 4.5.3. Analysis of Molecular Electrostatic Potential
The Molecular Electrostatic Potential (MEP) surface is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity. By mapping the electrostatic potential onto the electron density surface, regions susceptible to electrophilic and nucleophilic attack can be identified. In the context of this compound, the MEP analysis provides crucial insights into its chemical behavior.
The MEP surface of this compound is characterized by distinct regions of negative, positive, and neutral potential. These regions are typically color-coded for ease of interpretation: red indicates areas of negative electrostatic potential, blue signifies regions of positive electrostatic potential, and green represents areas with zero potential.
Key Research Findings:
Nucleophilic and Electrophilic Sites: The analysis of the MEP surface reveals specific sites prone to chemical reactions. Regions with negative potential (red) are electron-rich and are therefore susceptible to attack by electrophiles. Conversely, areas with positive potential (blue) are electron-deficient and are likely targets for nucleophiles.
Nitrogen Atom as the Primary Nucleophilic Center: The most significant region of negative electrostatic potential is concentrated around the nitrogen atom of the pyridine ring. This is attributed to the high electronegativity of nitrogen, which draws electron density towards itself. Consequently, the nitrogen atom is identified as the most probable site for electrophilic attack.
Potential on Halogen Atoms: The bromine and chlorine atoms also exhibit negative electrostatic potential, although to a lesser extent than the nitrogen atom. This indicates that these halogen atoms can also act as secondary sites for electrophilic interactions.
Electrophilic Regions on Hydrogen Atoms: The regions of positive electrostatic potential are primarily located around the hydrogen atoms of the methyl groups. The lower electronegativity of hydrogen compared to the carbon atoms to which they are attached results in a slight positive charge on these atoms. This makes the hydrogen atoms of the methyl groups the most likely sites for nucleophilic attack.
The following table summarizes the key regions of electrostatic potential on the molecular surface of this compound and their implications for its reactivity.
| Molecular Region | Electrostatic Potential | Color Code | Predicted Reactivity |
|---|---|---|---|
| Nitrogen Atom (Pyridine Ring) | Most Negative | Red | Primary site for electrophilic attack |
| Bromine and Chlorine Atoms | Negative | Red/Orange | Secondary sites for electrophilic attack |
| Hydrogen Atoms (Methyl Groups) | Positive | Blue | Sites for nucleophilic attack |
| Carbon Skeleton | Near Zero | Green | Low reactivity |
This detailed understanding of the molecular electrostatic potential is instrumental in predicting the outcomes of chemical reactions involving this compound and in designing new synthetic pathways.
Applications of 5 Bromo 4 Chloro 2,3 Dimethylpyridine As a Research Building Block
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
Halogenated pyridines are frequently employed as precursors in the synthesis of a wide array of heterocyclic compounds. researchgate.net The bromine and chlorine atoms on the pyridine (B92270) ring can serve as handles for various chemical transformations, including palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. In principle, the bromine at the 5-position and the chlorine at the 4-position of 5-Bromo-4-chloro-2,3-dimethylpyridine could be selectively targeted under different reaction conditions to build more complex heterocyclic systems. However, specific examples of such syntheses using this particular dimethylated pyridine derivative are not readily found in the surveyed literature.
Role in the Development of Novel Ligands for Transition Metal Catalysis Research
Pyridine-based structures are fundamental components of many ligands used in transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can modulate the electronic and steric properties of the resulting catalyst. While research exists on the development of ligands from various substituted pyridines for applications in catalysis, there is no specific mention of ligands derived from this compound in the available research.
Intermediate in the Academic Exploration of Advanced Materials
Substituted pyridines are also investigated for their potential use in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and conducting polymers. google.comgoogle.com The properties of these materials can be tuned by altering the substituents on the pyridine core. google.com There is a lack of specific studies detailing the incorporation of this compound into advanced materials.
Utility in Agrochemical and Pharmaceutical Intermediate Synthesis Research (without specific product names or clinical data)
The pyridine scaffold is a common feature in many agrochemical and pharmaceutical compounds. google.com Consequently, substituted pyridines are valuable intermediates in the synthesis of these bioactive molecules. While patents and research articles describe the use of various bromo- and chloro-substituted pyridines as intermediates, google.comgoogle.com there is no specific information available that details the use of this compound in these research areas.
Applications as Chromogenic Substrates in Molecular Biology Research (e.g., for enzyme activity detection)
Certain heterocyclic compounds can be designed as chromogenic substrates, which produce a colored product upon enzymatic cleavage. This is a common technique in molecular biology for detecting enzyme activity. While some pyridine derivatives might be investigated for such purposes, there is no evidence to suggest that this compound has been developed or studied as a chromogenic substrate. The search for novel chromogenic substrates is an active area of research, but it appears this specific compound has not been a focus.
Development of Novel Chromogenic Substrates
The development of novel chromogenic substrates often involves the synthesis and evaluation of a range of chemical structures. There are no available studies that report the development of chromogenic substrates based on this compound.
Mechanistic Studies of Substrate Cleavage
Understanding the mechanism of how an enzyme cleaves a substrate is crucial for the design of more efficient and specific assays. Such studies typically involve detailed kinetic and structural analyses. As there are no reports of this compound being used as a chromogenic substrate, no mechanistic studies of its cleavage are available.
Future Research Directions and Synthetic Challenges
Development of More Sustainable and Atom-Economical Synthetic Pathways
A key goal is to improve atom economy, a concept that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. mdpi.com Syntheses involving protecting groups, or those that use stoichiometric amounts of reagents that are not incorporated into the product, typically have poor atom economy. Researchers are increasingly looking towards catalytic methods and one-pot or "telescoped" procedures, where multiple reaction steps are performed in the same reactor without isolating intermediates. This approach not only saves time and resources but also minimizes solvent waste and potential losses during purification steps. researchgate.net
Table 1: Comparison of Hypothetical Synthetic Approaches This table presents a conceptual comparison and does not represent an established industrial process.
| Metric | Hypothetical Traditional Pathway | Potential Sustainable Pathway |
|---|---|---|
| Starting Material | Complex, multi-substituted precursor | Simple lutidine derivative |
| Key Transformations | Multi-step nitration, reduction, diazotization, halogenation | C-H activation, catalytic cross-coupling, one-pot sequences |
| Reagents | Stoichiometric strong acids, reducing agents, sodium nitrite | Catalytic amounts of transition metals, safer oxidants/halogen sources |
| Atom Economy | Low | High |
| Solvent Usage | High (multiple steps with workups) | Lower (telescoped reactions, recyclable solvents) |
| Waste Generation | High (inorganic salts, acidic/basic waste) | Low (minimal byproducts) |
Exploration of Novel Regioselective Functionalization Strategies
The presence of two distinct halogen atoms (bromine and chlorine) at the C5 and C4 positions, respectively, presents a prime opportunity for selective chemical modifications. The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of regioselective functionalization. Typically, the C-Br bond is more reactive than the C-Cl bond in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Buchwald-Hartwig). This allows for the selective replacement of the bromine atom while leaving the chlorine atom intact for a subsequent, different transformation.
Future research will likely focus on expanding the toolbox of regioselective reactions for this scaffold. This includes:
Selective Cross-Coupling: Developing highly selective catalysts that can distinguish between the C-Br and C-Cl bonds with even greater fidelity, allowing for a broader range of coupling partners to be introduced at the C5 position. Recent advances have shown that nickel catalysts can sometimes offer different reactivity and selectivity profiles compared to more traditional palladium catalysts. google.com
Halogen Dance Reactions: Investigating the potential for "halogen dance" reactions, where a strong base can induce the migration of a halogen atom to a different position on the pyridine (B92270) ring, leading to novel isomers that would be difficult to synthesize through other means. nih.gov
Metalation and Trapping: Exploring directed metalation strategies. While the methyl groups and halogens influence the acidity of the sole remaining ring proton at C6, selective deprotonation using a strong base followed by trapping with an electrophile could provide a direct route to 6-substituted derivatives. nih.gov
Table 2: Potential Regioselective Reactions for 5-Bromo-4-chloro-2,3-dimethylpyridine
| Reaction Type | Target Position | Typical Reagents | Resulting Structure |
|---|---|---|---|
| Suzuki Coupling | C5 | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base | 5-Aryl-4-chloro-2,3-dimethylpyridine |
| Buchwald-Hartwig Amination | C5 | Amine, Pd or Ni catalyst, base | 5-Amino-4-chloro-2,3-dimethylpyridine |
| Sonogashira Coupling | C5 | Terminal alkyne, Pd/Cu catalyst, base | 5-Alkynyl-4-chloro-2,3-dimethylpyridine |
| Stille Coupling | C5 | Organostannane, Pd catalyst | 5-Alkyl/Aryl/Vinyl-4-chloro-2,3-dimethylpyridine. rsc.org |
The development of these strategies is crucial as it allows for the modular and efficient construction of a diverse library of complex pyridine derivatives from a single, versatile intermediate. nih.gov
Uncovering New Reactivity Patterns and Mechanistic Insights
A deeper understanding of the fundamental reactivity of this compound is essential for predicting its behavior in chemical reactions and designing rational synthetic routes. The electronic interplay between the electron-donating methyl groups and the electron-withdrawing, inductively-acting halogen atoms creates a unique electronic environment on the pyridine ring.
Future work should focus on:
Computational Modeling: Employing quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecule's electronic structure, predict the most likely sites for nucleophilic and electrophilic attack, and calculate the activation barriers for various reactions. This can provide valuable insights into reaction mechanisms and help rationalize observed regioselectivity.
Mechanistic Studies: Performing experimental studies to elucidate reaction mechanisms. This could involve kinetic analysis, isolation or trapping of reaction intermediates, and isotopic labeling studies. Such work is critical for optimizing reaction conditions and overcoming challenges like catalyst deactivation or the formation of undesired byproducts. For instance, understanding why a particular catalyst favors C-Br over C-Cl activation provides fundamental knowledge that can be applied to other halogenated heterocyclic systems. doi.org
Exploring Unconventional Reactivity: Investigating reactions beyond standard cross-coupling. This could include radical functionalization at the methyl groups, nucleophilic aromatic substitution (SNAr) reactions (though challenging on an electron-rich pyridine), or participation in pericyclic reactions.
Expansion of Applications in Emerging Fields of Chemical Science
While halogenated pyridines are established intermediates in pharmaceuticals and agrochemicals, the specific substitution pattern of this compound makes it a candidate for application in more advanced and emerging fields.
Medicinal Chemistry: The 2,3-dimethylpyridine (lutidine) core is a feature in various bioactive molecules. The ability to selectively functionalize the 4- and 5-positions allows for the creation of diverse molecular libraries for high-throughput screening against biological targets like kinases or G-protein coupled receptors. The halogens can act as handles for further modification or as bioisosteres for other functional groups, potentially improving a drug candidate's metabolic stability or binding affinity. nih.gov
Materials Science: Pyridine-based ligands are integral to coordination chemistry and catalysis. Furthermore, functionalized pyridines are building blocks for organic electronic materials. Derivatives of this compound could be used to synthesize novel ligands for transition metal catalysts or to create new organic semiconductors, emitters for Organic Light-Emitting Diodes (OLEDs), or components of photosensitizers. The heavy bromine atom could also be exploited to promote intersystem crossing in photophysical applications.
Chemical Biology: As a versatile scaffold, it could be used to construct chemical probes to study biological processes. For example, by attaching a fluorophore at one position and a reactive group at another, researchers could design probes for activity-based protein profiling or cellular imaging.
Challenges in Scaling Up Academic Synthetic Methodologies
Translating a synthetic route from a small-scale academic laboratory setting to a large-scale industrial process presents a distinct set of challenges. What works for synthesizing a few hundred milligrams on a lab bench may be impractical, unsafe, or uneconomical for producing kilograms or tons.
Key challenges for the synthesis of this compound include:
Cost and Availability of Starting Materials: The cost of the initial precursors and reagents is a major factor in large-scale synthesis. Complex starting materials can render a process economically unviable.
Process Safety: Many reactions, particularly those involving nitration or the use of organometallic reagents like butyllithium, can be highly exothermic. researchgate.netgoogle.com Without proper thermal management, these reactions can lead to dangerous "runaway" scenarios. A thorough safety investigation, including differential scanning calorimetry (DSC), is essential to understand the thermal hazards of each step. researchgate.net
Purification: Purification by column chromatography, a common technique in academic labs, is often not feasible or is prohibitively expensive on an industrial scale. Developing scalable purification methods, such as crystallization or distillation, is crucial for obtaining the final product with high purity.
Reagent Toxicity and Waste Disposal: The use of toxic or environmentally harmful reagents (e.g., organostannanes in Stille couplings) is highly undesirable in large-scale production. The cost and environmental impact of treating and disposing of waste streams must also be considered.
Table 3: Common Scale-Up Challenges and Mitigation Strategies
| Challenge | Potential Mitigation Strategy |
|---|---|
| Exothermic Reactions | Use of flow chemistry reactors for better heat control; controlled dosing of reagents; process safety studies (DSC). |
| Costly Reagents | Develop catalytic cycles with low catalyst loading; replace expensive metals with more abundant ones (e.g., Ni for Pd); find cheaper starting materials. |
| Purification Issues | Design the synthesis to yield a crystalline product; develop robust crystallization procedures; avoid chromatography. |
| Toxic Byproducts | Redesign the synthesis to avoid toxic reagents (e.g., use boronic acids instead of organotins); develop methods to neutralize or recycle byproducts. |
Successfully navigating these challenges is paramount for making this compound and its derivatives accessible and affordable for widespread application in industry and advanced scientific research.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 5-Bromo-4-chloro-2,3-dimethylpyridine to improve yield and purity?
- Methodological Answer : Synthesis optimization often involves controlling reaction conditions such as temperature, stoichiometry, and catalyst selection. For bromo-chloro pyridine derivatives, protocols analogous to the reduction of nitro groups in pyrimidines (e.g., using stannous chloride in HCl at 273 K) can be adapted . Post-synthesis, purification via recrystallization (e.g., acetonitrile as a solvent) is critical, as demonstrated in the purification of 5-bromo-2-chloropyrimidin-4-amine, yielding 90% purity . Monitor reaction progress using TLC or HPLC to minimize byproducts.
Q. What analytical techniques are most reliable for confirming the structural identity of this compound?
- Methodological Answer : Combine spectroscopic and crystallographic methods:
- NMR : Analyze chemical shifts for bromo, chloro, and methyl substituents. For example, methyl groups in pyridine derivatives typically resonate at δ 2.1–2.5 ppm in -NMR .
- X-ray crystallography : Resolve regiochemistry and planarity of the pyridine ring, as shown in the crystal structure analysis of 5-bromo-2-chloropyrimidin-4-amine (r.m.s. deviation: 0.087 Å) .
- Mass spectrometry : Confirm molecular weight (expected [M] ~ 234.5 g/mol for CHBrClN).
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Follow hazard mitigation strategies for halogenated pyridines:
- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact, as recommended for structurally similar compounds like 5-bromo-2-chloro-4-methylpyridine .
- Conduct reactions in a fume hood to prevent inhalation of volatile byproducts.
- Dispose of waste via professional chemical treatment services to avoid environmental contamination .
Advanced Research Questions
Q. How can researchers address regioselectivity challenges during functionalization of this compound?
- Methodological Answer : Regioselectivity in halogenated pyridines is influenced by steric and electronic factors. For example:
- The electron-withdrawing chloro and bromo substituents direct electrophilic attacks to the less hindered positions. Computational modeling (e.g., DFT) can predict reactive sites, though experimental validation is required.
- Use directing groups or protective strategies, as seen in the synthesis of 4-(2,3-dimethylacrylic acid)-2,2'-bipyridine derivatives .
Q. How should researchers resolve contradictory spectral data (e.g., NMR vs. X-ray) for this compound derivatives?
- Methodological Answer : Contradictions often arise from dynamic processes (e.g., tautomerism) or crystallographic packing effects.
- Perform variable-temperature NMR to detect conformational flexibility.
- Compare experimental X-ray bond lengths/angles (e.g., Br–C: ~1.89 Å, Cl–C: ~1.73 Å ) with DFT-optimized geometries.
- Use 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents in solution.
Q. What strategies improve the stability of this compound under acidic or basic conditions?
- Methodological Answer : Stability depends on substituent sensitivity:
- Acidic conditions : Avoid prolonged exposure to strong acids (e.g., HCl), which may hydrolyze methyl groups. Use buffered conditions (pH 4–7) for reactions.
- Basic conditions : Protect the pyridine nitrogen with acid-labile groups (e.g., Boc) if necessary, as seen in modifications of 3-bromo-2-methoxypyridine derivatives .
- Monitor degradation via LC-MS and adjust reaction times accordingly.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
